

Independent Validation of Reldesemtiv Research: A Comparative Guide

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Compound of Interest

Compound Name: *Reldesemtiv*

Cat. No.: *B610437*

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This guide provides an objective comparison of **Reldesemtiv's** performance with alternative therapies for Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA). It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data from key clinical trials, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Comparative Performance Data

The following tables summarize the quantitative data from clinical trials of **Reldesemtiv** and its comparator, Tirasemtiv, as well as other approved treatments for ALS and SMA.

Reldesemtiv vs. Tirasemtiv and Placebo in Amyotrophic Lateral Sclerosis (ALS)

Trial	Drug/Dose	Primary Endpoint	Result	Secondary/ Other Endpoints	Result
COURAGE-ALS (Phase 3) ^{[1][2][3][4]}	Reldesemtiv 300 mg BID	Change in ALSFRS-R score from baseline to week 24	-1.1 (0.53) mean difference vs. placebo (favoring placebo, p=0.04)	Combined assessment of function and survival (CAFS)	Win probability of 0.44 for reldesemtiv vs. 0.49 for placebo (win ratio 0.91, p=0.11)
FORTITUDE-ALS (Phase 2) ^[5]	Reldesemtiv 150, 300, 450 mg BID	Change from baseline in percent predicted Slow Vital Capacity (SVC) at 12 weeks	Did not show a statistically significant dose-response relationship (p=0.11)	Post-hoc analysis (all doses pooled vs. placebo): Change in ALSFRS-R	25% reduction in decline (p=0.01)
	Post-hoc analysis (all doses pooled vs. placebo): Change in SVC	27% reduction in decline (nominal p=0.10)			
VITALITY-ALS (Phase 3)	Tirasemtiv 250, 375, 500 mg daily	Change from baseline in Slow Vital Capacity (SVC) at 24 weeks	Did not meet primary endpoint (p=0.56)	Numeric trend toward dose-related slowing of SVC decline in patients who tolerated the drug	Not statistically significant (p=0.11)

Reldesemtiv in Spinal Muscular Atrophy (SMA)

Trial	Drug/Dose	Key Endpoints	Result vs. Placebo
Phase 2 (NCT02644668)	Reldesemtiv 150 mg BID	Change from baseline in 6-Minute Walk Distance (6MWD) at week 8	+7.72 meters (p=0.4684)
Change from baseline in Maximal Expiratory Pressure (MEP) at week 8	+11.7 cm H ₂ O (p=0.038)		
Reldesemtiv 450 mg BID	Change from baseline in 6-Minute Walk Distance (6MWD) at week 8	+24.89 meters (p=0.0584)	
Change from baseline in Maximal Expiratory Pressure (MEP) at week 8	+13.2 cm H ₂ O (p=0.03)		

Alternative Therapies for ALS and SMA

Drug	Indication	Trial	Key Efficacy Endpoint	Result
Edaravone	ALS	MCI186-19	Change from baseline in ALSFRS-R score at 24 weeks	-5.01 (edaravone) vs. -7.50 (placebo) (p=0.0013)
Nusinersen	SMA	ENDEAR (infantile-onset)	Motor milestone response (HINE-2)	Statistically significant improvement vs. sham control
Risdiplam	SMA	FIREFISH (Type 1)	Infants sitting without support for at least 5 seconds at 12 months	41% of infants
Onasemnogene Apeparovect	SMA	STRIVE (Type 1)	Independent sitting for ≥30 seconds at 18 months of age	59% of patients

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the clinical trials.

Slow Vital Capacity (SVC) Measurement in ALS Trials

The Slow Vital Capacity (SVC) is a measure of the maximum volume of air that can be exhaled slowly after a maximal inhalation. In the FORTITUDE-ALS and VITALITY-ALS trials, SVC was a primary endpoint used to assess respiratory function.

Protocol:

- **Patient Preparation:** The patient is seated in an upright and comfortable position. They are instructed to breathe normally and quietly.

- Equipment: A calibrated spirometer is used for the measurement.
- Procedure:
 - The patient is instructed to take a full, deep breath in (maximal inspiration).
 - Following the maximal inspiration, the patient is instructed to exhale slowly and completely into the spirometer until no more air can be expelled. The exhalation should be smooth and unforced.
 - The spirometer records the total volume of air exhaled, which is the SVC.
- Data Collection: Several measurements are typically taken to ensure reproducibility, and the highest value is recorded. The results are often expressed as a percentage of the predicted normal value for a person of the same age, height, sex, and ethnicity.

Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R)

The ALSFRS-R is a validated questionnaire used to assess the functional status of patients with ALS. It consists of 12 questions that cover various aspects of daily living, including speech, swallowing, handwriting, dressing and hygiene, and respiratory function. Each question is scored on a scale of 0 to 4, with a total possible score of 48. A lower score indicates greater functional impairment.

Administration:

The scale is typically administered by a trained healthcare professional who interviews the patient and/or their caregiver. The administrator asks the questions as written and provides standardized clarifications when necessary to ensure consistent scoring.

6-Minute Walk Test (6MWT) in SMA Trials

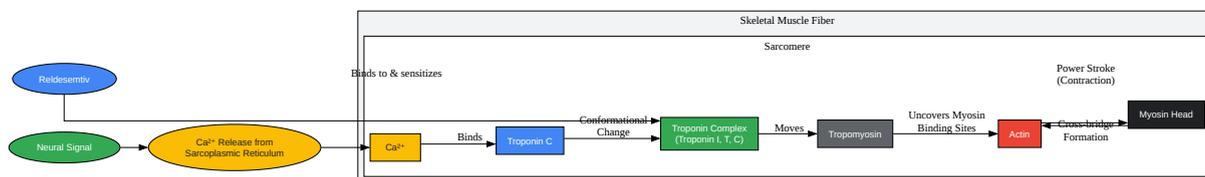
The 6-Minute Walk Test (6MWT) is an assessment of functional exercise capacity. It measures the distance a person can walk on a flat, hard surface in six minutes. This test was a key outcome measure in the Phase 2 trial of **Reldesemtiv** in SMA.

Protocol:

- **Course Setup:** A 30-meter straight, unobstructed walking course is marked with cones at each end.
- **Patient Instructions:** The patient is instructed to walk back and forth along the course for six minutes, covering as much ground as possible. They are allowed to slow down, stop, and rest as needed, but the timer continues to run. Standardized encouragement is given at specific intervals.
- **Monitoring:** A trained administrator walks slightly behind the patient to ensure safety and records the number of laps completed and the distance of the final partial lap.
- **Data Collection:** The total distance walked in six minutes is recorded.

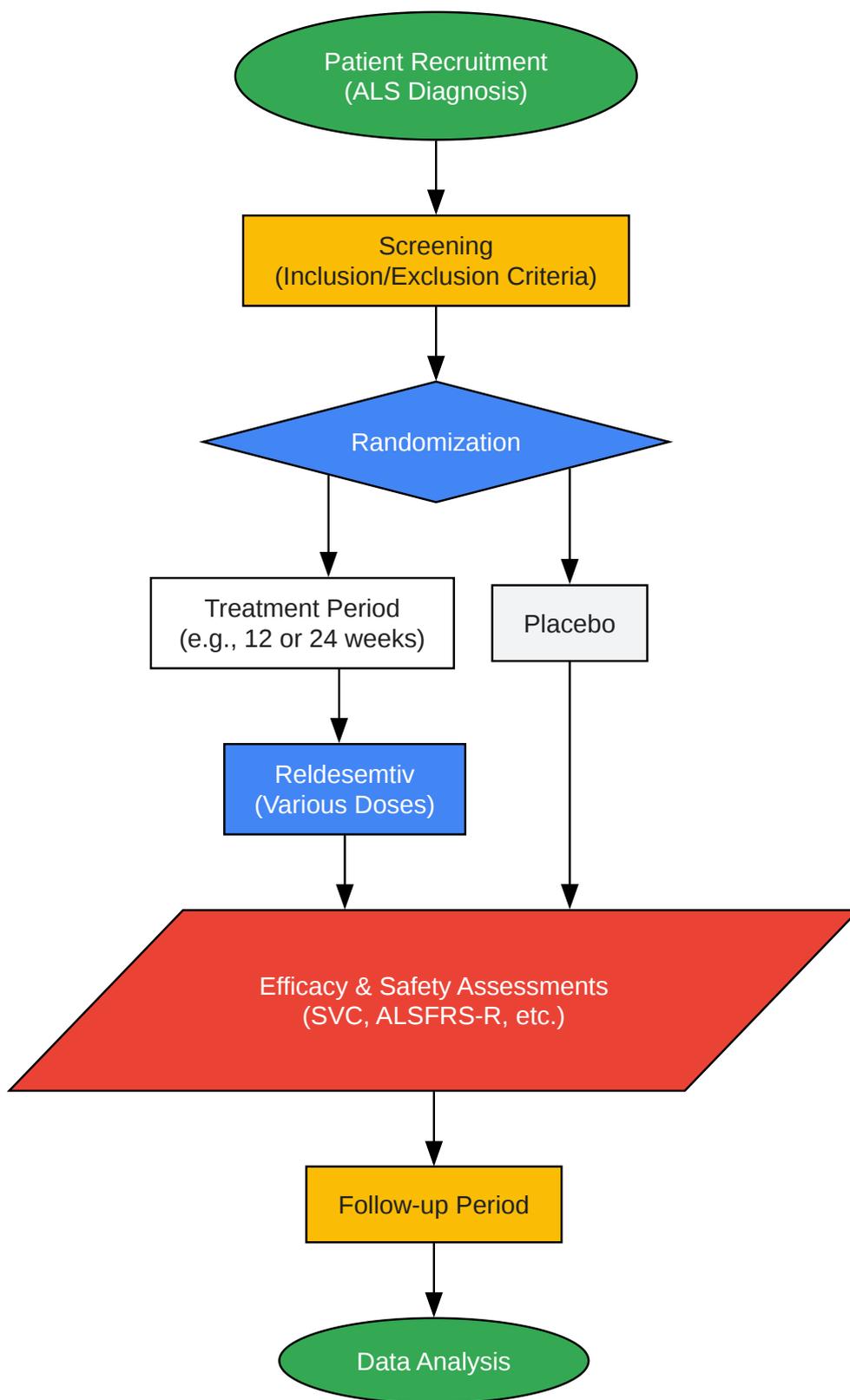
Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanisms of action and experimental workflows described in the research.



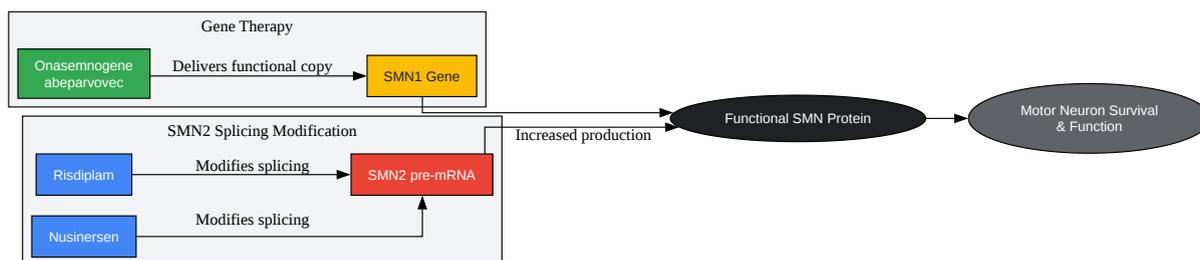
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Caption: Mechanism of Action of **Reldesemtiv** in Skeletal Muscle Contraction.



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Caption: Generalized Workflow for **Reldesemtiv** ALS Clinical Trials.



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Caption: Mechanisms of Action for SMA Therapies.

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